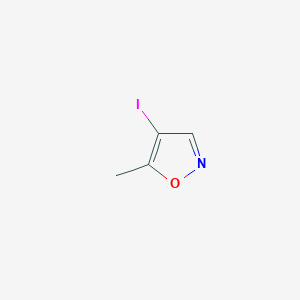
4-Iodo-5-methylisoxazole
Cat. No. B1306212
Key on ui cas rn:
7064-38-2
M. Wt: 208.99 g/mol
InChI Key: NFLDXKDDDKVRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07358252B2
Procedure details


A mixture of 4-iodo-5-methylisoxazole (18.2 g, 87 mmol), 6-methoxy-2-methylpyridine-3-boronic acid (14.6 g, 87 mmol), sodium bicarbonate (22.0 g, 262 mmol), water (150 mL) and DME (150 mL) was degassed three times with stirring by the application of a vacuum and then introduction of a nitrogen atmosphere. [1,1-Bis(diphenylphosphino)ferrocene]-dichloropalladium (II) (2.14 g, 2.6 mmol) was added in one portion. The reaction mixture was degassed as before. The reaction mixture was then stirred at 80° C. for 4 h, then it was cooled to ambient temperature. Three extractions with EtOAc, drying the combined organic layers over MgSO4, filtration and removal of solvent in vacuo afforded an oil. Flash chromatography (EtOAc:hexane::1:9) and removal of solvent in vacuo from the desired fractions gave the product (7.15 g): 1H-NMR(CDCl3, 300 MHz): δ 8.16 (s, 1H), 7.33 (d, 1H, J=8), 6.63 (d, 1H, J=8), 3.95 (s, 3H), 2.35 (s, 6H); APCI+-MS: 205 (M++H).





[Compound]
Name
[1,1-Bis(diphenylphosphino)ferrocene]-dichloropalladium (II)
Quantity
2.14 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][O:5][C:6]=1[CH3:7].[CH3:8][O:9][C:10]1[N:15]=[C:14]([CH3:16])[C:13](B(O)O)=[CH:12][CH:11]=1.C(=O)(O)[O-].[Na+].O>COCCOC>[CH3:16][C:14]1[C:13]([C:2]2[CH:3]=[N:4][O:5][C:6]=2[CH3:7])=[CH:12][CH:11]=[C:10]([O:9][CH3:8])[N:15]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.2 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NOC1C
|
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C(=N1)C)B(O)O
|
|
Name
|
|
|
Quantity
|
22 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
COCCOC
|
Step Two
[Compound]
|
Name
|
[1,1-Bis(diphenylphosphino)ferrocene]-dichloropalladium (II)
|
|
Quantity
|
2.14 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring by the application of a vacuum
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was degassed three times
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was degassed as before
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was then stirred at 80° C. for 4 h
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Three extractions with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying the combined organic layers
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
over MgSO4, filtration and removal of solvent in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Flash chromatography (EtOAc:hexane::1:9) and removal of solvent in vacuo from the desired fractions
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC(=CC=C1C=1C=NOC1C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
